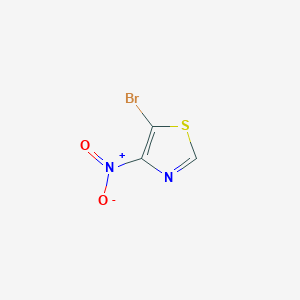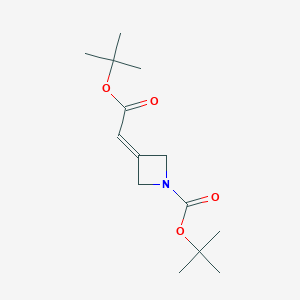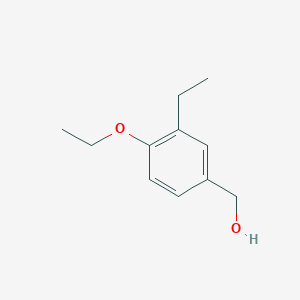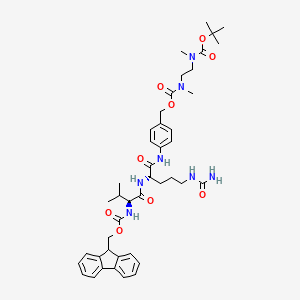
4-Cyclopropyl-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-3-methyl-1H-pyrazole (4C3MP) is a heterocyclic compound belonging to the pyrazole family. It is a five-membered ring system composed of four carbon atoms and one nitrogen atom. 4C3MP is structurally related to many other pyrazole derivatives, including 4-methyl-1H-pyrazole and 4-chloro-3-methyl-1H-pyrazole. 4C3MP has been studied extensively due to its interesting structural properties and wide range of applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-3-methyl-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other pyrazole derivatives, such as 4-methyl-1H-pyrazole and 4-chloro-3-methyl-1H-pyrazole. It has also been used as a tool to study the effect of substituents on the reactivity of pyrazoles. In addition, this compound has been used as a ligand in the synthesis of metal complexes, and as a catalyst in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-3-methyl-1H-pyrazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a coordinate covalent bond with a nucleophile, such as a Lewis base. This bond formation is believed to be the key step in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been reported to have an inhibitory effect on the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Cyclopropyl-3-methyl-1H-pyrazole in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of other pyrazole derivatives. In addition, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations associated with the use of this compound in laboratory experiments. One of the main limitations is the fact that the compound is highly reactive, which can make it difficult to control the reaction conditions. In addition, the compound is highly flammable and can be toxic if inhaled or ingested.
Zukünftige Richtungen
Future research on 4-Cyclopropyl-3-methyl-1H-pyrazole should focus on further exploring its biochemical and physiological effects. This could include studying the compound’s ability to interact with other molecules, as well as its potential to be used as a therapeutic agent. Additionally, further research should be conducted to explore the compound’s potential to be used as a catalyst in the synthesis of organic compounds. Finally, further research should be conducted to explore the compound’s potential to be used as a ligand in the synthesis of metal complexes.
Synthesemethoden
The synthesis of 4-Cyclopropyl-3-methyl-1H-pyrazole is typically achieved through the reaction of cyclopropyl bromide and 3-methyl-1H-pyrazole. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as ethyl acetate. The reaction is typically carried out at room temperature, and the product is isolated by filtration. The yield of the reaction is typically very high, with yields of up to 95% being reported.
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-7(4-8-9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZISVIAAEERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)






![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)



![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)